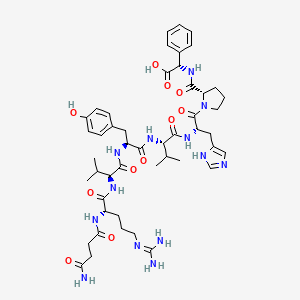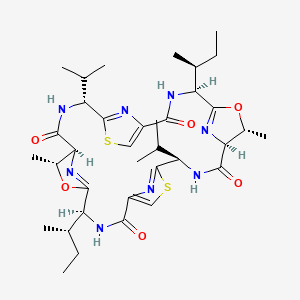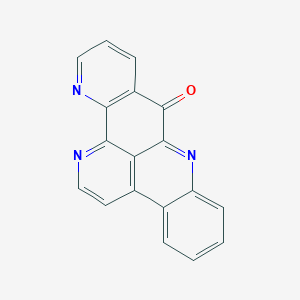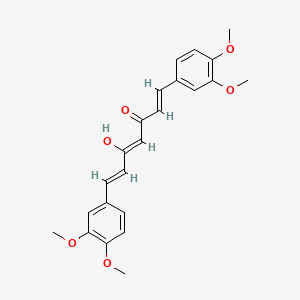
Aloin
Overview
Description
Aloin, also known as barbaloin, is a bitter, yellow-brown colored compound found in the exudate of at least 68 Aloe species . It is used as a stimulant-laxative, treating constipation by inducing bowel movements . The compound is present in what is commonly referred to as the aloe latex .
Synthesis Analysis
A new simple analytical method was developed for the identification and quantification of aloin in aloe gel . The extraction was performed using acetonitrile acidified with formic acid (1%, v/v) with no additional cleanup step . The compound was determined using high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (QqQ) .
Molecular Structure Analysis
Aloin is an anthraquinone glycosyl, meaning that its anthraquinone skeleton has been modified by the addition of a sugar molecule . The universal Protein Resource (Uniprot) and Protein Data Bank (PDB) databases were searched for the three-dimensional structure of the key core target of aloin in asthma and allergic rhinitis, respectively .
Chemical Reactions Analysis
Aloin can be used in routine analysis for the detection and quantification of aloin in raw gel, processed gel, and final aloin products (such as juice or beverages) ready for consumption .
Scientific Research Applications
Anticancer Activity
Aloin has been investigated for its potential in cancer treatment. A study by Kumar et al. (2010) demonstrated that aloin derivatives exhibit enhanced efficacy in antioxidant and cytotoxic activities compared to aloin itself. Similarly, Lee et al. (2014) found that aloin induces apoptosis and autophagy in human lung cancer cells, suggesting its potential as a therapeutic agent. Tabolacci et al. (2011) also noted aloin's anti-neoplastic and anti-metastatic properties in melanoma cells, enhancing the growth-inhibiting effect of anticancer agents like cisplatin.
Pharmacological Properties
Aloin's broad pharmacological activities include anti-inflammatory, antibacterial, and antioxidant properties. Xiao et al. (2022) provided a comprehensive overview of these properties, emphasizing the need for further studies to understand aloin's mechanism of action for clinical application (Xiao et al., 2022).
Production and Accumulation
The production, transport, and storage processes of aloin within Aloe plants have been studied in detail. Liao et al. (2006) used ultrastructural studies to trace aloin's journey from production in plastids to storage in vacuoles in Aloe arborescens leaves (Liao et al., 2006).
Quantification and Analysis
Efficient quantification of aloin concentration is crucial for its industrial applications. Molero et al. (2022) developed a mathematical model to estimate aloin concentration in A. vera from its fresh mass, enhancing the industrialization process by minimizing costs (Molero et al., 2022).
Protective and Therapeutic Effects
Studies have shown aloin's protective effects in various disease models. Jing et al. (2020) found that aloin protects against blood-brain barrier damage after traumatic brain injury in mice, exhibiting antioxidative stress and anti-apoptotic properties (Jing et al., 2020). In a similar vein, Du et al. (2019) reported that aloin preconditioning attenuates hepatic ischemia/reperfusion injury by inhibiting inflammatory pathways (Du et al., 2019).
Molecular Mechanisms and Signal Pathways
Ma et al. (2018) and Zhang et al. (2020) explored the molecular mechanisms underlying aloin's effects. Ma et al. (2018) highlighted aloin's role in inhibiting inflammation in RAW264.7 cells by affecting ROS-mediated activation of the JAK1-STAT1/3 signalling pathway (Ma et al., 2018). Zhang et al. (2020) showed that aloin inhibits osteoarthritis progression through the PI3K/Akt/NF-κB signalling pathways (Zhang et al., 2020).
Mechanism of Action
Target of Action
Aloin, also known as Barbaloin, is a bioactive compound found in various Aloe species. It has been shown to interact with several targets, including hepatic CYP1A2 and CYP3A4 . These enzymes play a crucial role in the metabolism of various substances, including toxins and drugs .
Mode of Action
Aloin interacts with its targets primarily by inhibiting their activity. For instance, it has been shown to inhibit the activity and expression of hepatic CYP1A2 and CYP3A4 . This inhibition can lead to changes in the metabolism of various substances, potentially altering their effects on the body .
Biochemical Pathways
Aloin affects several biochemical pathways. It has been associated with the MAPK signaling pathway , which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell proliferation . Aloin’s interaction with this pathway could potentially explain some of its observed effects, such as its anti-inflammatory properties .
Pharmacokinetics
This suggests that the formulation of aloin can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
Aloin has been shown to have several molecular and cellular effects. For instance, it has been found to significantly inhibit the expression of inflammatory factors . It has also been shown to rescue muscle function and wasting by improving muscle quality and regulating HSP90AA1/AKT signaling in tumor-bearing mice .
Action Environment
The action of aloin can be influenced by various environmental factors. For example, diet has been suggested to have a significant impact on the gut microbiota, which in turn can affect the action of aloin . Additionally, the formulation of aloin can also influence its action, as demonstrated by the increased bioavailability of aloin when formulated as a nanoparticle .
Safety and Hazards
Aloin is a natural chemical found in the skin of the Aloe Vera plant that has laxative effects when orally consumed by humans . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The promising results of these studies in basic research encourage a greater number of clinical trials to test the clinical application of Aloe vera and its main compounds, particularly on bone protection, cancer, and diabetes . These findings provide direction for future experimental investigation into the molecular mechanism of aloin .
properties
IUPAC Name |
(10S)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14+,17-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHJQYHRLPMKHU-OSYMLPPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045967 | |
| Record name | Aloin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aloin A | |
CAS RN |
1415-73-2 | |
| Record name | Barbaloin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloin [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001415732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALOIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/648RW354S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1665175.png)
![2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid](/img/structure/B1665178.png)

![(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl-pyridin-2-ylmethyl]-1,3-thiazolidine-2-carboxamide](/img/structure/B1665181.png)
![Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate](/img/structure/B1665183.png)


![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)


